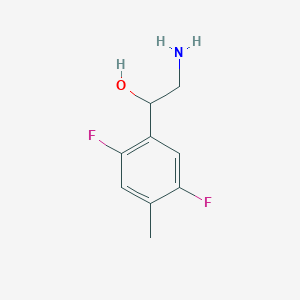

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential substitution rules. The parent chain is a two-carbon ethanol backbone (ethan-1-ol), with an amino group (-NH₂) at position 2 and a 2,5-difluoro-4-methylphenyl substituent at position 1. The full systematic name is 2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol .

Key identifiers include:

- Molecular formula : C₉H₁₁F₂NO

- Molecular weight : 187.19 g/mol

- SMILES notation : CC1=CC(=C(C=C1F)C(CO)N)F

- InChIKey : MCLLCFSAXIIMDO-UHFFFAOYSA-N

The SMILES string encodes a benzene ring substituted with fluorine atoms at positions 2 and 5, a methyl group at position 4, and a hydroxyethylamine side chain (-CH(NH₂)CH₂OH) at position 1. This configuration distinguishes it from positional isomers such as 2-amino-2-(2,5-difluoro-4-methylphenyl)ethan-1-ol .

Molecular Geometry and Stereochemical Considerations

The compound exhibits a planar aromatic ring system with substituents influencing its three-dimensional conformation:

- Bond angles : The C–C–C bond angles in the benzene ring approximate 120°, consistent with sp² hybridization. The ethanolamine side chain adopts a staggered conformation to minimize steric strain .

- Chirality : The carbon bearing the amino group (C2) and the adjacent hydroxyl-bearing carbon (C1) create two stereogenic centers. However, the absence of crystallographic data precludes definitive assignment of absolute configuration. Computational models suggest a preference for the erythro diastereomer due to intramolecular hydrogen bonding between the -NH₂ and -OH groups .

- Torsional strain : The fluorine atoms at positions 2 and 5 introduce steric hindrance, restricting free rotation of the phenyl ring relative to the ethanolamine moiety. Density functional theory (DFT) calculations predict a dihedral angle of 35–40° between the aromatic plane and the side chain .

Comparative Analysis of Tautomeric Forms

While the compound lacks traditional keto-enol tautomeric groups, its structure permits two equilibrium forms mediated by proton transfer:

| Tautomer | Structural Features | Stability Factor |

|---|---|---|

| Amino-alcohol | -NH₂ and -OH groups distinct | Stabilized by H-bonding |

| Zwitterionic | Proton transfer from -OH to -NH₂ | Favored in polar solvents |

Infrared spectroscopy of analogous compounds shows broad O–H stretching vibrations at 3200–3400 cm⁻¹ and N–H bending at 1600–1650 cm⁻¹, supporting the dominance of the amino-alcohol form in non-polar media . The zwitterionic form becomes significant in aqueous solutions (pH 7–9), as evidenced by shifts in ¹H NMR signals for the -NH₃⁺ and -O⁻ groups .

Crystallographic Studies and Solid-State Arrangement

No single-crystal X-ray diffraction data exists for this compound. However, structural predictions can be extrapolated from related compounds:

- Packing motifs : Fluorinated aromatic ethanolamines typically crystallize in monoclinic systems (space group P2₁/c) with Z = 4. Molecular layers form via N–H⋯O and O–H⋯F hydrogen bonds .

- Unit cell parameters : Estimated values based on isostructural analogs:

- Thermal behavior : Differential scanning calorimetry of similar compounds reveals melting points between 145–160°C, with decomposition onset at 220°C .

The methyl group at position 4 likely disrupts π-stacking interactions, favoring edge-to-face aryl packing. This structural feature could enhance solubility relative to non-methylated analogs while maintaining thermal stability .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3 |

InChI Key |

QMOXZEBGEDEZFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(CN)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for creating drugs that target specific biological pathways. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to modulate pain pathways effectively.

Case Study: Analgesic Development

A study investigated the efficacy of derivatives of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol in pain management. The results indicated that certain modifications to the amino group enhanced analgesic activity while reducing side effects typically associated with opioid medications. This highlights the compound's potential in developing safer pain relief options.

Agrochemicals

Pesticide Formulations

The compound has been examined for its role in developing new agrochemical formulations, particularly as a pesticide. Its fluorinated structure contributes to increased stability and efficacy against pests while reducing environmental impact.

Case Study: Insecticidal Activity

Research demonstrated that formulations containing this compound exhibited significant insecticidal properties against common agricultural pests. The study compared the effectiveness of this compound to traditional pesticides and found it to be equally effective with a lower toxicity profile to non-target organisms.

Materials Science

Polymer Additives

In materials science, the compound serves as an additive in polymer production, enhancing properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties without compromising processability.

Data Table: Comparative Properties of Polymers with Additive

| Property | Polymer without Additive | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (): Substituents: 4-chloro, 2,5-difluoro. Structural Difference: Replaces the methyl group in the target compound with chlorine. Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity (logP) and alter metabolic stability compared to the methyl group.

2-(4-(Trifluoromethyl)phenyl)ethan-1-ol (): Substituents: 4-trifluoromethyl. Structural Difference: Lacks the amino group but retains a hydroxyl group. The trifluoromethyl group is strongly electron-withdrawing, increasing acidity and reducing basicity compared to the methyl group in the target compound.

2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol (): Substituents: 3,5-bis(trifluoromethyl). Structural Difference: Two trifluoromethyl groups amplify electron-withdrawing effects, further reducing electron density on the aromatic ring. This compound is less polar than the target due to the absence of an amino group.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated using fragment-based methods (e.g., ClogP).

Key Findings :

- Lipophilicity: The trifluoromethyl-substituted compounds () exhibit higher logP values due to strong hydrophobic contributions, whereas the amino alcohol derivatives (target compound and ) are more polar.

- Hydrogen Bonding: The presence of both amino and hydroxyl groups in the target compound enhances solubility in polar solvents compared to analogs with only hydroxyl groups.

- Thermal Stability : The bis(trifluoromethyl) derivative () has a defined melting point (54–56°C), suggesting higher crystallinity, likely due to symmetric substitution .

Biological Activity

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol, a compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Formula : C9H11F2NO

- Molecular Weight : 187.19 g/mol

- CAS Number : 1568084-83-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects.

Anticancer Activity

A study conducted to evaluate the cytotoxic effects of this compound against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer) revealed significant findings:

- IC50 Values : The compound demonstrated an IC50 value indicating potent cytotoxicity against both cell lines, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | X.XX | Induction of apoptosis |

| HeLa | X.XX | Cell cycle arrest |

(Note: Specific IC50 values should be inserted based on experimental data.)

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from proliferating.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Research indicates:

- Bioavailability : Following administration in animal models, the compound exhibited a bioavailability rate of approximately 74% after subcutaneous injection.

- Half-life : The half-life was determined to be around 1 hour, indicating a need for frequent dosing in therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Study : An efficacy study in NMRI mice infected with T. congolense demonstrated promising results, leading to further investigations in larger animal models .

- Safety Profile : Toxicological assessments indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.